molecular formula C24H30N2O6S B3298014 8-[3-(4-Methoxyphenyl)propanoyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896360-17-1

8-[3-(4-Methoxyphenyl)propanoyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B3298014
CAS RN: 896360-17-1
M. Wt: 474.6 g/mol
InChI Key: IRAVRXGBHULAOX-UHFFFAOYSA-N
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Description

The compound appears to contain two 4-methoxyphenyl groups, which are phenyl groups (a ring of 6 carbon atoms, also known as a benzene ring) with a methoxy group (O-CH3) attached . It also contains a propanoyl group (a three-carbon chain with a carbonyl group at one end) and a sulfonyl group (a sulfur atom doubly bonded to two oxygen atoms) attached to the 4-methoxyphenyl groups . The 1-oxa-4,8-diazaspiro[4.5]decane part of the compound suggests a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure and the various functional groups. The 4-methoxyphenyl groups would likely contribute to the compound’s aromaticity, and the propanoyl and sulfonyl groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Again, without specific studies or literature, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. The reactivity of the compound would likely be influenced by the presence of the various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic 4-methoxyphenyl groups could potentially increase the compound’s stability and affect its solubility in various solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6S/c1-30-20-6-3-19(4-7-20)5-12-23(27)25-15-13-24(14-16-25)26(17-18-32-24)33(28,29)22-10-8-21(31-2)9-11-22/h3-4,6-11H,5,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAVRXGBHULAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[3-(4-Methoxyphenyl)propanoyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
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8-[3-(4-Methoxyphenyl)propanoyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 3
Reactant of Route 3
8-[3-(4-Methoxyphenyl)propanoyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 4
Reactant of Route 4
8-[3-(4-Methoxyphenyl)propanoyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 5
Reactant of Route 5
8-[3-(4-Methoxyphenyl)propanoyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 6
Reactant of Route 6
8-[3-(4-Methoxyphenyl)propanoyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane

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